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Compound of Interest

Compound Name: Angelic acid

Cat. No.: B190581

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of angelic acid and its derivatives,
offering valuable data for identification, characterization, and analysis in research and
development. Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid,
and its derivatives are of significant interest due to their presence in various medicinal plants
and their potential therapeutic applications. Understanding their spectroscopic properties is
crucial for quality control, metabolic studies, and the development of new therapeutic agents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Angelic acid, its geometric
isomer Tiglic acid, and representative ester derivatives.

'H NMR Spectral Data (CDCls, 8 in ppm)
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Compound H-3 H-4 (CHs) H-5 (CHs) Other Protons
Angelic Acid 6.1 (q0) 2.0 (da) 1.9 (s) 120 (rs,
ngelic ACl ~0. ~Z. ~1.9 (S
J aa q COOH)
Tiglic Acid 7.0 (qq) 1.8 (dq) 1.8 (d) ~120(rs,
IgliC ACI ~/. ~1. ~1.
g ad a COOH)
Methyl Angelate ~6.05 (qq) ~1.95 (dq) ~1.85 (s) ~3.7 (s, OCH3)
~4.2 (q,
Ethyl Angelate ~6.05 (qq) ~1.95 (dq) ~1.85 (s) OCHz2CHs), ~1.3

(t, OCH2CHs3)

~7.3-7.2 (m, Ar-
Phenethyl H), ~4.4 (¢,
Angelate ~6.04 (qq) ) ) OCHa), ~3.0 (t,

ArCH2)[1]

13C NMR Spectral Data (CDClIs, 0 in ppm)

| Compound | C-1 (COOH/COOQ) | C-2 | C-3 | C-4 (CHS3s) | C-5 (CHS3) | Other Carbons | |---|---|---
|---|---]---] | Angelic Acid | ~174.0 | ~128.0 | ~139.0 | ~15.9 | ~20.5 | - | | Tiglic Acid | ~173.0 |
~129.0| ~138.0| ~14.5| ~12.1 | - | | Methyl Angelate | ~168.0 | ~127.5| ~140.0 | ~15.8 | ~20.4
| ~51.0 (OCHs) | | Ethyl Angelate | ~167.5 | ~127.8 | ~139.5 | ~15.8 | ~20.4 | ~60.0 (OCH>),
~14.3 (CHs) | | Phenethyl Angelate | ~167.0 | ~127.9 | ~140.2 | ~15.9 | ~20.5 | ~138.2, ~129.0,
~128.5, ~126.5 (Ar-C), ~64.8 (OCHz), ~35.2 (ArCH2) |

IR Spectral Data (cm~—1)

Compound O-H Stretch C=0 Stretch C=C Stretch C-O Stretch
- 3300-2500
Angelic Acid ~1700 ~1650 ~1300-1200
(broad)
o 3300-2500
Tiglic Acid ~1695 ~1650 ~1300-1200
(broad)
Angelic Acid
- ~1715-1730[1] ~1650[1] ~1250, ~1150[1]
Esters
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Mass Spectrometry Data (m/z)

Compound Molecular lon (M*) Key Fragmentation Peaks
Angelic Acid 100 85, 55, 45

Tiglic Acid 100 85, 55, 45

Methyl Angelate 114 83, 55, 43

Ethyl Angelate 128 83, 55, 29

Phenethyl Angelate 204 105, 104, 91, 83, 55[1]

UV-Vis Spectral Data

Compound Amax (nm) Solvent
Angelic Acid ~205-210 Ethanol/Water
Tiglic Acid ~205-210 Ethanol/Water

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Angelic acid and its

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds, or D20) in a standard 5 mm NMR tube.

e Instrument Parameters (*H NMR):

o Spectrometer: 300 MHz or higher field strength.

o Pulse Sequence: Standard single-pulse sequence.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.
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o Number of Scans: 8-16, depending on the sample concentration.

o Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.

 Instrument Parameters (*3C NMR):
o Spectrometer: 75 MHz or higher field strength.
o Pulse Sequence: Proton-decoupled pulse sequence.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 128-1024 or more, depending on the sample concentration.

o Referencing: TMS at 0.00 ppm or solvent peaks.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr
powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be
prepared by grinding the sample with a drop of Nujol and placing the paste between two
salt plates (e.g., NaCl or KBr).

o Liquids: Place a drop of the liquid sample between two salt plates to form a thin film.
e Instrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[e]

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]
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o Background: A background spectrum of the empty sample holder (for KBr pellets) or clean
salt plates (for liquids and Nujol mulls) should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2] For
electrospray ionization (ESI), further dilution to the pg/mL or ng/mL range is often necessary.

[3]
 Instrumentation (Electron lonization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
o Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o GC Column: Use a suitable capillary column (e.g., DB-5ms) to separate the components
of the sample.

o lonization: Electron ionization at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Instrumentation (Electrospray lonization - Liquid Chromatography-Mass Spectrometry, ESI-
LC-MS):

o Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol),
often with a small amount of formic acid or ammonium acetate to aid ionization.

o LC Column: Areverse-phase column (e.g., C18) is commonly used.
o lonization: Electrospray ionization in positive or negative ion mode.
o Mass Analyzer: Quadrupole, TOF, or Orbitrap.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an
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absorbance reading between 0.1 and 1.0 at the Amax.

¢ |Instrument Parameters:

[e]

o

[¢]

[¢]

Visualizations
Biosynthesis of Angelic Acid from L-Isoleucine

The biosynthesis of Angelic acid begins with the amino acid L-isoleucine, which undergoes a

series of enzymatic transformations.

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
Wavelength Range: Typically 200-400 nm for these compounds.
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

Cuvette: Use a quartz cuvette with a 1 cm path length.

L-Isoleucine

alpha-Keto-beta-methylvalerate

Biosynthesis Pathway

hain alpha-keto acid Acyl-CoA dehydrogenase

Tiglyl-CoA

Click to download full resolution via product page

Caption: Biosynthesis pathway of Angelic acid from L-Isoleucine.

Isomerization of Angelic Acid to Tiglic Acid

Angelic acid ((Z)-2-methylbut-2-enoic acid) can isomerize to its more stable trans-isomer,

Tiglic acid ((E)-2-methylbut-2-enoic acid), under various conditions such as heat or acid

catalysis.
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Isomerization Process

+ i -H+
Angelic Acid (Z-isomer) H" (acid catalyst) Carbocation Intermediate H Tiglic Acid (E-isomer)

Click to download full resolution via product page

Caption: Acid-catalyzed isomerization of Angelic acid to Tiglic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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